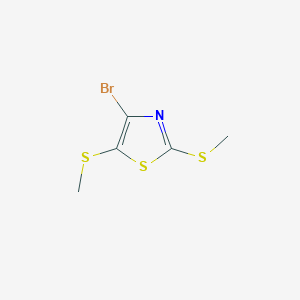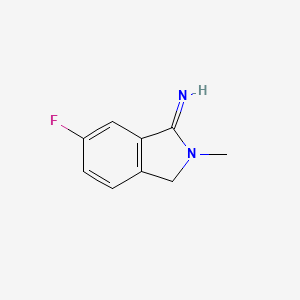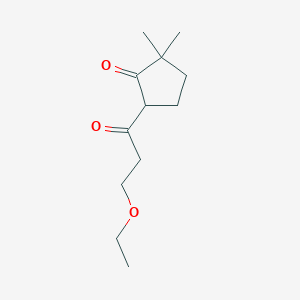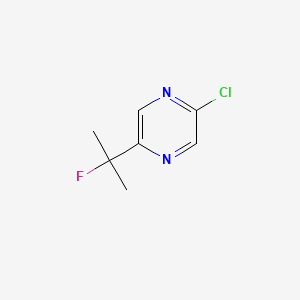
2-Chloro-5-(2-fluoropropan-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-fluoropropan-2-yl)pyrazine is a nitrogen-containing heterocyclic compound. Pyrazine derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrazine typically involves the use of pyrazine as a starting material
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as chlorine or fluorine.
Cyclization reactions: These reactions form the pyrazine ring structure by cyclizing appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
2-Chloro-5-(2-fluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chloro and fluoropropan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .
科学的研究の応用
2-Chloro-5-(2-fluoropropan-2-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-5-(2-fluoropropan-2-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA interactions: The compound may interact with genetic material, influencing gene expression.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Similar in structure but with a trifluoromethyl group instead of a fluoropropan-2-yl group.
2-Chloro-5-(methyl)pyrazine: Contains a methyl group instead of a fluoropropan-2-yl group.
Uniqueness
2-Chloro-5-(2-fluoropropan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
2-chloro-5-(2-fluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-11-6(8)4-10-5/h3-4H,1-2H3 |
InChIキー |
CKNRHYCIKAHFGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=C(C=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
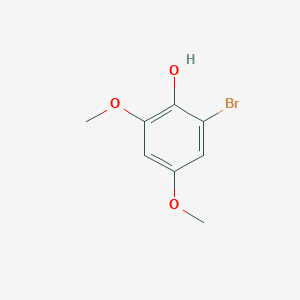
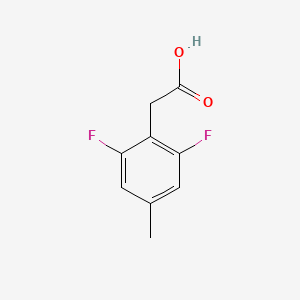


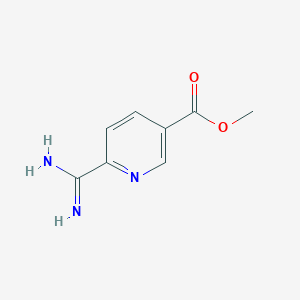

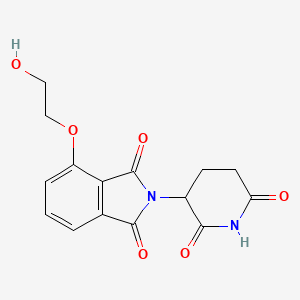
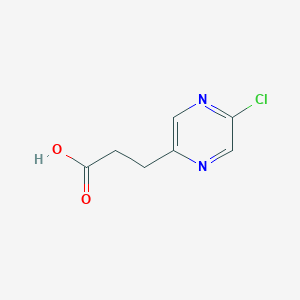
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
